N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphtho-thiazole moiety fused with a biphenyl carboxamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of action
Compounds like “N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” often target specific enzymes or receptors in the body. For instance, benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of action
The compound might interact with its targets by binding to their active sites, thereby altering their function. This interaction can result in the inhibition or activation of the target, leading to a change in the biochemical pathways within the cell .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in the synthesis of certain molecules, it could disrupt those pathways, leading to a decrease in the production of those molecules .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide are largely determined by its molecular structure . The compound’s interactions with enzymes, proteins, and other biomolecules are influenced by the presence of the naphtho[1,2-d]thiazol-2-yl and biphenyl-4-carboxamide groups .
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide in animal models have not been extensively studied .
Transport and Distribution
Future studies could explore potential interactions with transporters or binding proteins, as well as any effects on the compound’s localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of naphtho[1,2-d][1,3]thiazole with biphenyl-4-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazol-2-ylamine: Another compound with a similar naphtho-thiazole structure but different functional groups.
Biphenyl-4-carboxamide: Shares the biphenyl carboxamide moiety but lacks the naphtho-thiazole component.
Uniqueness
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate potassium channels sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-15H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZWODHYVWSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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